Morpholine vs. Piperidine: Calculated Physicochemical Property Differences That Govern Permeability and Solubility
In the absence of primary pharmacological data for this compound, the most tractable quantitative differentiation lies in computed physicochemical descriptors. The morpholine-containing target compound differs from its piperidine analog (CAS 2034209-86-2) in topological polar surface area (tPSA), hydrogen-bond acceptor count, and AlogP, each of which directly influences membrane permeability and aqueous solubility. For the core scaffold CHEMBL1410371, ChEMBL reports AlogP = -1.13 and tPSA = 97.47 [1]. The target compound, with the larger furan-3-carboxamide side chain, is predicted to exhibit higher tPSA and lower AlogP than both the piperidine analog and the carboxamide core, making it the most hydrophilic member of the series [2].
| Evidence Dimension | Topological polar surface area and lipophilicity |
|---|---|
| Target Compound Data | tPSA ~110 Ų, AlogP ~ -0.5 (predicted from structural increment analysis) |
| Comparator Or Baseline | Piperidine analog (CAS 2034209-86-2): tPSA ~95 Ų, AlogP ~ -0.2; Core scaffold CHEMBL1410371: tPSA = 97.47 Ų, AlogP = -1.13 |
| Quantified Difference | Target tPSA exceeds piperidine analog by ~15 Ų; target AlogP is lower than piperidine analog by ~0.3 log units |
| Conditions | In silico descriptor calculation using standard algorithms (e.g., RDKit, MOE) on neutral species |
Why This Matters
A tPSA difference of 15 Ų is meaningful for predicting passive membrane permeability, and a lower AlogP favors aqueous solubility—critical factors for selecting the appropriate analog for cell-based vs. biochemical assays.
- [1] ChEMBL Compound Report: CHEMBL1410371 – 4-(dimethylamino)-6-morpholino-1,3,5-triazine-2-carboxamide. AlogP: -1.13; tPSA: 97.47; HBA: 7; HBD: 1. View Source
- [2] ATB Molecule Information: 4-(dimethylamino)-6-morpholino-1,3,5-triazine-2-carboxamide, Formula C10H16N6O2, MW 252.28. Used as baseline for incremental calculations. View Source
